Edoxaban tosylate is derived from the free base form of edoxaban, which is synthesized through various chemical processes. The tosylate salt form enhances its stability and bioavailability. The compound is classified under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature as N-[[(1S)-2-[[2-[(5-chloro-2-pyridinyl)amino]-2-oxoacetyl]amino]-5-(dimethylamino)-1,1-dimethylethyl]amino]carbonyl]-N'-methyl-4-methylbenzenesulfonamide.
The synthesis of edoxaban tosylate typically involves several key steps:
Edoxaban tosylate monohydrate has a complex molecular structure characterized by its cationic edoxaban component and anionic tosylate component. The chemical formula for edoxaban tosylate monohydrate is .
Crystal Structure: The crystal structure has been analyzed using synchrotron X-ray powder diffraction data. It crystallizes in the P21 space group with specific lattice parameters:
The structure exhibits alternating layers of edoxaban cations and tosylate anions, with water molecules positioned near the sulfonate end of the tosylate .
The primary chemical reactions involved in the synthesis of edoxaban tosylate include:
Edoxaban functions by specifically inhibiting factor Xa in the coagulation cascade, which is crucial for thrombin generation and fibrin formation. By binding to factor Xa, it prevents its conversion from prothrombin to thrombin, thereby reducing thrombus formation.
The pharmacokinetics of edoxaban indicate that it has a rapid onset of action with peak plasma concentrations occurring approximately one to two hours after administration. Its half-life ranges from 10 to 14 hours, allowing for once-daily dosing .
Edoxaban tosylate exhibits several notable physical and chemical properties:
Analytical methods such as High-Performance Liquid Chromatography (HPLC) are commonly used for purity assessment, confirming high purity levels (typically >99%) in synthesized batches .
Edoxaban tosylate serves multiple scientific applications:
The industrial synthesis of edoxaban tosylate relies on stereoselective generation of key intermediates, with recent advances focusing on catalytic efficiency and yield optimization.
The formation of the central cyclohexyl oxamide scaffold employs innovative catalytic systems to enhance reaction kinetics and stereochemical purity. A significant advancement involves the use of acetonitrile as both solvent and reactant in the deprotection-condensation sequence. In the optimized process, the N-Boc protected cyclohexylamine intermediate undergoes deprotection under acidic conditions using methyl sulfonic acid in acetonitrile, immediately followed by direct coupling with 5-chloropyrazine-2-carboxylic acid without intermediate isolation. This one-pot methodology achieves yields exceeding 84% while maintaining enantiomeric purity >99% [1]. The catalytic efficiency stems from acetonitrile's dual role: facilitating acid dissociation for Boc removal and promoting amide bond formation through polar solvent effects. Triethylamine serves as a stoichiometric base (5.0 molar equivalents) to neutralize the reaction mixture prior to coupling, preventing epimerization of the sensitive chiral centers [1].
Table 1: Catalytic Systems for Oxamide Intermediate Formation
Catalytic System | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
---|---|---|---|---|
Methyl sulfonic acid | Acetonitrile | 10 | 84 | >99 |
Hydrochloric acid | Dichloromethane | 25 | 68 | 95 |
Trifluoroacetic acid | THF | 35 | 72 | 97 |
The synthesis of the thiazolo[5,4-c]pyridine fragment requires precise stereochemical control to ensure proper orientation for subsequent amidation. Recent methodologies employ lithium aluminum hydride (LiAlH4) reduction under strictly controlled temperatures (-10°C to 0°C) to convert ethyl 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate to the corresponding alcohol intermediate, followed by Raney nickel-catalyzed dehydrogenation to form the heterocyclic core [5]. Critical process refinements involve solvent-dependent stereoselectivity, where tetrahydrofuran (THF) promotes higher enantiomeric excess (98.5%) compared to dichloromethane (90.2%). The carboxamide functionality is installed via ammonolysis using ammonium hydroxide in ethanol/water mixtures at 60°C, achieving near-quantitative conversion without racemization [5]. This represents a significant improvement over earlier routes that required chiral resolution, reducing step count and eliminating expensive chiral stationary phases in purification. Control of the seven stereoisomeric impurities requires meticulous monitoring of reaction parameters, as these pharmacologically inactive contaminants can persist through synthetic stages if not properly eliminated [9].
Solvent selection critically determines reaction efficiency and impurity profiles during the final tosylate salt formation.
Dimethyl sulfoxide (DMSO) uniquely enhances the amidation reaction between the oxalamide intermediate and the thiazolopyridine carboxylic acid fragment. Research indicates that DMSO coordinates with carbodiimide coupling agents (e.g., EDC·HCl) to form highly reactive O-acylisourea intermediates, reducing epimerization at the chiral cyclohexyl carbon by minimizing reaction time [2]. Optimal concentrations (30-40% v/v in dichloromethane) achieve complete conversion within 2 hours at 25°C, compared to 6-8 hours in pure dichloromethane. The high dipole moment of DMSO (3.96 D) facilitates proton transfer during amide bond formation while solubilizing both hydrophobic fragments. Post-amidation, controlled addition of p-toluenesulfonic acid monohydrate in DMSO/acetone mixtures (1:3 v/v) directly yields the tosylate salt with consistent stoichiometry [3]. This solvent combination prevents dihydrate formation and ensures crystalline uniformity essential for pharmaceutical processing.
Table 2: Solvent Effects on Final Amidation Efficiency
Solvent System | Reaction Time (h) | Completion (%) | Epimer Impurity (%) |
---|---|---|---|
DCM/DMSO (70:30) | 2.0 | 99.5 | 0.15 |
Pure DCM | 6.5 | 97.8 | 0.82 |
THF | 4.2 | 98.1 | 0.48 |
Acetonitrile | 3.8 | 97.5 | 0.67 |
Emerging solvent-free approaches utilize mechanochemical activation for tosylate salt formation, eliminating solvent-related impurities and reducing environmental impact. In vibratory ball mills, edoxaban free base and p-toluenesulfonic acid monohydrate undergo co-grinding with catalytic water (0.5-1.0 molar equivalents) to initiate proton transfer and crystal nucleation. This technique generates the monohydrate form directly, bypassing solution-mediated phase transformations that often yield variable hydration states. X-ray diffraction analyses confirm that mechanochemically prepared material matches Form I polymorphic characteristics [4], with bulk density (0.45 g/mL) exceeding solution-crystallized counterparts (0.38 g/mL). Though not yet industrial standard, this approach offers advantages in particle size distribution control and eliminates solvent recovery operations, reducing production costs by approximately 18% in pilot-scale evaluations.
Consistent production of the therapeutically required monohydrate form demands precise control over crystallization thermodynamics and kinetics.
The critical water activity (aw) range of 0.35-0.45 during antisolvent crystallization ensures exclusive monohydrate formation [3]. Industrial processes employ acetonitrile/water mixtures (85:15 v/v) as crystallization solvents, with controlled addition rates (0.5-1.0 L/min) into aqueous p-toluenesulfonic acid solutions. In-line near-infrared spectroscopy monitors water content in real-time, triggering automated adjustments when exceeding 550 ppm thresholds. This prevents dihydrate nucleation, which occurs above aw = 0.55 and compromises filtration properties. Studies demonstrate that maintaining supersaturation ratios between 1.8-2.2 during cooling crystallization (40°C to 5°C over 4 hours) yields prismatic crystals with mean particle size D50 = 85 ± 12 μm, optimizing dissolution rates and tablet compaction behavior [3]. Post-crystallization, fluidized bed drying at 30°C under dehumidified air (<10% RH) preserves the monohydrate structure without dehydration to anhydrous forms.
Understanding polymorphic behavior during precipitation is essential for robust manufacturing. Edoxaban tosylate monohydrate exists in two primary crystalline forms: the thermodynamically stable Form I and the metastable Form II. Form I crystallizes as elongated plates from ethanol/water (70:30) at cooling rates <0.5°C/min, exhibiting characteristic PXRD peaks at 22.3° and 23.2° 2θ [4]. Form II emerges as spherulitic aggregates under rapid cooling (>5°C/min) in acetonitrile-rich systems but transforms to Form I within 24 hours via solvent-mediated conversion. Industrial processes leverage this transition by seeding with Form I crystals (0.5% w/w) at 40°C after initial precipitation, accelerating phase homogenization. Advanced process analytical technology (PAT) tools, including focused beam reflectance measurement (FBRM), detect early signs of Form II nucleation through chord length distribution shifts, enabling real-time correction through temperature modulation.
Table 3: Characteristics of Edoxaban Tosylate Polymorphs
Parameter | Form I | Form II |
---|---|---|
Crystal Habit | Elongated plates | Spherulitic aggregates |
Characteristic PXRD Peaks (2θ) | 22.3°, 23.2° | 18.1°, 20.7° |
Thermal Behavior | Endotherm at 121°C (dehydration) | Endotherm at 117°C (dehydration) |
Stability | Thermodynamically stable | Metastable (converts to Form I) |
Preferred Production Method | Slow cooling crystallization | Rapid antisolvent addition |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: